N-(4,5-diphenylpyrimidin-2-yl)acetamide

Adenosine A1 receptor pharmacology Structure–activity relationship (SAR) Pyrimidine-based antagonist design

N-(4,5-Diphenylpyrimidin-2-yl)acetamide (also indexed as N-(4,6-diphenylpyrimidin-2-yl)acetamide; CAS 58413-41-5) is a small-molecule 2,4,6-trisubstituted pyrimidine derivative belonging to a class of adenosine receptor antagonists. It acts as a dual adenosine A1 and A3 receptor antagonist, with its primary pharmacological characterization derived from radioligand displacement binding studies.

Molecular Formula C18H15N3O
Molecular Weight 289.3 g/mol
CAS No. 58413-41-5
Cat. No. B3063130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-diphenylpyrimidin-2-yl)acetamide
CAS58413-41-5
Molecular FormulaC18H15N3O
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15N3O/c1-13(22)19-18-20-16(14-8-4-2-5-9-14)12-17(21-18)15-10-6-3-7-11-15/h2-12H,1H3,(H,19,20,21,22)
InChIKeyZDCIIHIXQUEUCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4,5-Diphenylpyrimidin-2-yl)acetamide (CAS 58413-41-5): Adenosine Receptor Antagonist for Pharmacological Tool and Reference Standard Procurement


N-(4,5-Diphenylpyrimidin-2-yl)acetamide (also indexed as N-(4,6-diphenylpyrimidin-2-yl)acetamide; CAS 58413-41-5) is a small-molecule 2,4,6-trisubstituted pyrimidine derivative belonging to a class of adenosine receptor antagonists [1]. It acts as a dual adenosine A1 and A3 receptor antagonist, with its primary pharmacological characterization derived from radioligand displacement binding studies [2]. The compound serves as a key member of a regioisomeric series of diaryl amidopyrimidines that have been systematically explored to establish structure–affinity and selectivity relationships at adenosine receptor subtypes, making it valuable as both a reference ligand and a synthetic scaffold for further optimisation [3].

Why N-(4,5-Diphenylpyrimidin-2-yl)acetamide Cannot Be Interchangeably Replaced by Other Adenosine Antagonists in Research Workflows


Within the 2,4,6-trisubstituted pyrimidine adenosine antagonist class, even minor structural variations produce dramatic, quantifiable shifts in subtype affinity and selectivity that directly determine a compound's utility as a pharmacological tool [1]. Simply moving the acetamide moiety from the pyrimidine 2-position to the 4-position alters adenosine A1 affinity by more than 15-fold [2]; extending the acyl chain from acetyl to butanamide shifts A1 affinity from sub-micromolar to low nanomolar [3]. These differences preclude generic substitution, as a compound's specific affinity fingerprint determines whether it functions as a silent negative control, a dual-affinity probe, or a pathway-selective antagonist. For reproducible pharmacological studies, the precise regioisomer and acyl variant must be sourced and documented individually.

Quantitative Head-to-Head Differentiation: N-(4,5-Diphenylpyrimidin-2-yl)acetamide vs. Its Closest Analogs


Adenosine A1 Receptor Affinity: 2-Acetamido Regioisomer vs. 4-Acetamido Regioisomer

N-(4,5-Diphenylpyrimidin-2-yl)acetamide exhibits a human adenosine A1 receptor Ki of 483 nM, representing a 15.6-fold weaker affinity compared to its direct regioisomer N-(2,6-diphenylpyrimidin-4-yl)acetamide (A1 Ki = 31 nM) measured under identical assay conditions [1][2]. Both values were obtained via displacement of [3H]DPCPX from human adenosine A1 receptors expressed in CHO cells, curated from the same primary study (J Med Chem 2004) [1]. This quantitative regioisomer effect maps the positional dependence of the acetamide substitution on the pyrimidine core.

Adenosine A1 receptor pharmacology Structure–activity relationship (SAR) Pyrimidine-based antagonist design

Adenosine A3 Receptor Affinity and A1/A3 Selectivity Fingerprint

The target compound exhibits a human adenosine A3 receptor Ki of 237 nM, yielding a modest A1/A3 selectivity ratio of approximately 2.0 (A3-preferring) [1]. In comparison, the 4-acetamido regioisomer N-(2,6-diphenylpyrimidin-4-yl)acetamide shows an A3 Ki of 12 nM and an A1/A3 ratio of approximately 2.6, also A3-preferring but 20-fold more potent at A3 [2]. Both compounds were evaluated via displacement of [125I]AB-MECA from human A3 receptor expressed in HEK293 cells [1][2]. The target compound thus provides a lower-potency alternative for studies where partial A3 engagement with a narrow selectivity window (A3 over A1) is desirable.

Adenosine A3 receptor pharmacology Subtype selectivity profiling Radioligand binding comparative analysis

Impact of Acyl Chain Length on Adenosine A1 Affinity: Acetamide vs. Butanamide

The target compound N-(4,5-diphenylpyrimidin-2-yl)acetamide carries a simple acetyl N-acyl substituent and displays an A1 Ki of 483 nM [1]. Lengthening the acyl chain to butanamide yields the well-characterized compound LUF-5735 (N-(4,6-diphenylpyrimidin-2-yl)butanamide), which achieves an A1 Ki of 3.7 nM under the same radioligand displacement assay conditions — a 130-fold gain in affinity [2][3]. This comparison underscores the critical role of the N-acyl substituent size within the 2-acylamido-diphenylpyrimidine series.

Acyl chain SAR Adenosine A1 antagonist optimisation Pyrimidine scaffold medicinal chemistry

Physicochemical Properties and CNS Drug-Likeness Relative to Class Benchmark

While no experimental PSA or logP data specific to the acetamide derivative were retrieved, the closely related butanamide analog LUF-5735 is reported to have a calculated polar surface area of approximately 53 Ų [1], a value within the proposed CNS-accessible range (< 90 Ų) emphasized in the original medicinal chemistry study [1]. The target compound (C18H15N3O; MW 289.3 g/mol; 1 H-bond donor, 3 H-bond acceptors) [2] is structurally compact and conforms to the same pyrimidine core design strategy aimed at maintaining low PSA while modulating adenosine receptor affinity [1]. This trait classifies the target compound as a member of a CNS-permissive chemical series, informing its evaluation in neurological adenosine receptor target studies.

Polar surface area (PSA) CNS drug-likeness Physicochemical profiling for procurement

Recommended Research and Industrial Application Scenarios for N-(4,5-Diphenylpyrimidin-2-yl)acetamide Procurement


Negative Control or Low-Affinity Reference in Adenosine A1 and A3 Radioligand Binding Assays

With a human A1 Ki of 483 nM and A3 Ki of 237 nM [1], this compound is ideally positioned as a low-affinity reference standard in binding displacement experiments. Its sub-micromolar A3 affinity and near-micromolar A1 affinity define a concentration window where it can be used as an inactive or weakly active comparator alongside high-affinity analogs such as the 4-acetamido regioisomer (A1 Ki = 31 nM) or LUF-5735 (A1 Ki = 3.7 nM) [2]. This supports assay validation and structure–activity relationship (SAR) interpretation within the pyrimidine antagonist series.

Chemical Scaffold for Systematic Medicinal Chemistry SAR Exploration of the 2-Acylamido-diphenylpyrimidine Series

The quantitative affinity gap between the acetamide (A1 Ki = 483 nM) and butanamide (A1 Ki = 3.7 nM) variants constitutes a 130-fold improvement that can be systematically interrogated through iterative SAR synthesis [1][2]. The target compound serves as the minimal acyl-chain starting point, and procurement of this specific chemical entity enables SAR studies exploring how incremental acyl elongation and branching affect adenosine A1/A3 potency and selectivity, building directly on the data framework established by Chang et al. (2004).

Regioisomer Comparison Probe for Understanding Pyrimidine Scaffold Positional Effects on GPCR Binding

The 15.6-fold difference in A1 affinity between the 2-acetamido (Ki = 483 nM) and 4-acetamido (Ki = 31 nM) regioisomers provides a clean experimental system for studying how amide substitution position on the diphenylpyrimidine core affects adenosine receptor binding [1][2]. Procuring both regioisomers as matched pairs enables head-to-head biophysical, computational docking, and functional selectivity studies that dissect positional pharmacophore contributions.

Reference Compound for Adenosine A3-Selective Antagonist Development Within the Low-PSA Pyrimidine Series

The target compound shows a modest A3-preferring selectivity (A1/A3 ratio ≈ 2.0) and belongs to the low-PSA (calculated ~53 Ų for the series) 2,4,6-trisubstituted pyrimidine class designed for CNS penetration [1][2]. It serves as a reference point in the development of A3-selective antagonist leads by the Yaziji et al. (2011) design strategy, where 2-amidopyrimidine regioisomers demonstrated remarkable A3 affinity with absent A1, A2A, and A2B activity [3]. The target compound provides a contrasting affinity profile from which more selective analogs can be benchmarked.

Quote Request

Request a Quote for N-(4,5-diphenylpyrimidin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.